molecular formula C23H16F3N3O5S2 B11636749 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B11636749
M. Wt: 535.5 g/mol
InChI Key: RSXRGDYCYWPQBL-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID is a complex organic compound with a unique structure that incorporates multiple functional groups, including oxo, carbamoyl, indole, and thiazolidine moieties

Preparation Methods

The synthesis of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed through the reaction of a thiol with a carbonyl compound.

    Final Assembly: The final assembly of the compound involves coupling the indole, trifluoromethyl, and thiazolidine moieties under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and indole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl and carbamoyl groups, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.

Scientific Research Applications

3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID include other indole derivatives, thiazolidine derivatives, and compounds with trifluoromethyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and applications. Examples of similar compounds include:

    Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group.

    Thiazolidine-2,4-dione: A thiazolidine derivative with dione functionality.

    Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.

The uniqueness of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H16F3N3O5S2

Molecular Weight

535.5 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C23H16F3N3O5S2/c24-23(25,26)12-4-3-5-13(10-12)27-16(30)11-29-15-7-2-1-6-14(15)18(20(29)33)19-21(34)28(22(35)36-19)9-8-17(31)32/h1-7,10H,8-9,11H2,(H,27,30)(H,31,32)/b19-18-

InChI Key

RSXRGDYCYWPQBL-HNENSFHCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.